tert-Butyl (4-bromo-2-nitrophenyl)carbamate
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Overview
Description
tert-Butyl (4-bromo-2-nitrophenyl)carbamate is an organic compound with the molecular formula C11H13BrN2O4 It is a derivative of carbamate, featuring a tert-butyl group, a bromine atom, and a nitro group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-bromo-2-nitrophenyl)carbamate typically involves the reaction of 4-bromo-2-nitroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and precise control of reaction conditions to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-bromo-2-nitrophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom in the presence of a base like potassium carbonate.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride can be used to reduce the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although this is less frequently applied.
Major Products
Substitution: Products depend on the nucleophile used, resulting in various substituted carbamates.
Reduction: The major product is tert-Butyl (4-amino-2-nitrophenyl)carbamate.
Oxidation: Products vary based on the oxidizing agent and conditions.
Scientific Research Applications
tert-Butyl (4-bromo-2-nitrophenyl)carbamate is used in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (4-bromo-2-nitrophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-iodophenyl)carbamate
- tert-Butyl (4-chlorophenyl)carbamate
- tert-Butyl (4-fluorophenyl)carbamate
Uniqueness
tert-Butyl (4-bromo-2-nitrophenyl)carbamate is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and binding properties compared to its analogs. This makes it particularly useful in specific synthetic and research applications where these functional groups are advantageous .
Biological Activity
tert-Butyl (4-bromo-2-nitrophenyl)carbamate (C₁₁H₁₃BrN₂O₄) is a compound of significant interest in medicinal and organic chemistry due to its unique structural features, which include a bromine atom and a nitro group. These functional groups contribute to its biological activity, particularly in enzyme inhibition and protein interactions.
The compound is classified as a carbamate, a derivative of carbamic acid, with a tert-butyl group attached to the nitrogen atom. Its structure allows it to engage in various chemical reactions, such as:
- Substitution Reactions : The bromine atom can be replaced by nucleophiles, which can lead to the formation of diverse derivatives.
- Reduction Reactions : The nitro group can be reduced to an amino group, enhancing its biological activity.
- Oxidation Reactions : Although less common, oxidation can occur under specific conditions.
The mechanism of action involves interactions with molecular targets such as enzymes or receptors. The bromine and nitro groups are crucial for binding, leading to inhibition or modulation of enzymatic activity .
Enzyme Inhibition
Research indicates that this compound is utilized in studies focused on enzyme inhibition. Its ability to inhibit specific enzymes makes it valuable in drug development, particularly for targeting pathways involved in diseases such as cancer and viral infections. For instance, it has been noted for its potential role in modulating histone deacetylase (HDAC) activity, which is crucial for regulating gene expression .
Case Studies
- Histone Deacetylase Inhibition : In a study exploring hybrid compounds based on this carbamate, it was found that modifications could enhance selectivity for HDAC class I enzymes. The compound exhibited significant inhibitory effects on HDAC-1 and HDAC-2, with IC50 values indicating potent activity .
- Viral Inhibition : Another study highlighted the potential of compounds derived from this compound in inhibiting viral replication mechanisms. The compound's structural characteristics allowed it to interfere with viral oncogene expression, making it a candidate for further exploration in antiviral therapies .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
This compound | C₁₁H₁₃BrN₂O₄ | Nitro group enhances reactivity |
tert-Butyl (4-chlorophenyl)carbamate | C₁₁H₁₃ClN₂O₄ | Chlorine atom may exhibit different binding properties |
tert-Butyl (4-fluorophenyl)carbamate | C₁₁H₁₃FN₂O₄ | Fluorine substitution alters electronic properties |
The presence of both bromine and nitro groups in this compound provides distinct reactivity and binding properties compared to its analogs. This specificity is advantageous for targeted synthetic applications and biological research.
Properties
IUPAC Name |
tert-butyl N-(4-bromo-2-nitrophenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O4/c1-11(2,3)18-10(15)13-8-5-4-7(12)6-9(8)14(16)17/h4-6H,1-3H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VALNWXMPJVPVLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680512 |
Source
|
Record name | tert-Butyl (4-bromo-2-nitrophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
327046-79-7 |
Source
|
Record name | tert-Butyl (4-bromo-2-nitrophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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